molecular formula C8H14N4 B1444056 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine CAS No. 1394042-31-9

1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine

Cat. No.: B1444056
CAS No.: 1394042-31-9
M. Wt: 166.22 g/mol
InChI Key: UZBROTQFSPKCTC-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique triazolopyridine core, which is known for its potential biological activities and applications in drug discovery .

Mechanism of Action

Target of Action

It is known that similar compounds have been used as building blocks in medicinal chemistry , suggesting that they may interact with a variety of biological targets.

Mode of Action

Compounds with similar structures have been used in the development of various therapeutic agents , indicating that they may interact with their targets in a manner that modulates biological activity.

Biochemical Pathways

Similar compounds have been used as precursors or chemical labels to shed light on biochemical mechanisms , suggesting that they may influence a range of biochemical pathways.

Pharmacokinetics

The synthesis of similar compounds has been optimized for industrial production , which may suggest considerations of bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been used in the development of therapeutic agents , suggesting that they may have significant molecular and cellular effects.

Action Environment

The synthesis of similar compounds has been optimized for industrial production , suggesting that environmental factors may be considered in the compound’s synthesis and application.

Biochemical Analysis

Biochemical Properties

1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair processes . The interaction between this compound and PARP results in the inhibition of the enzyme’s activity, thereby affecting the DNA repair mechanism. Additionally, this compound has been found to bind to various receptors, acting as either an agonist or antagonist, depending on the receptor type .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase . Furthermore, this compound has been shown to modulate metabolic pathways, resulting in altered cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to changes in their activity and function. For instance, it binds to the active site of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage . Additionally, this compound can activate or inhibit various signaling pathways by binding to receptors on the cell surface . These interactions result in changes in gene expression, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of DNA repair and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular processes . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in changes in cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with 2-chloropyridine, followed by cyclization with ethyl acetoacetate . The reaction conditions often include heating and the use of solvents such as ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is unique due to its specific triazolopyridine structure, which offers distinct reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h6H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBROTQFSPKCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901147210
Record name 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 5,6,7,8-tetrahydro-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-31-9
Record name 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 5,6,7,8-tetrahydro-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 5,6,7,8-tetrahydro-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Reactant of Route 2
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Reactant of Route 3
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1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Reactant of Route 5
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Reactant of Route 6
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine

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